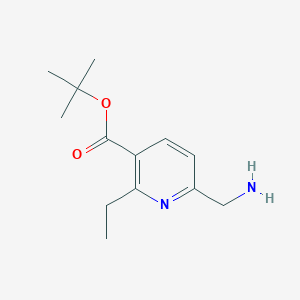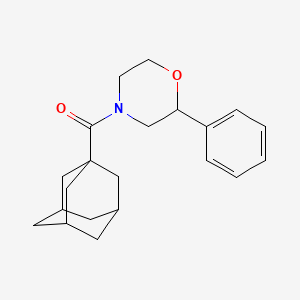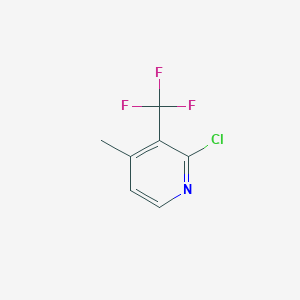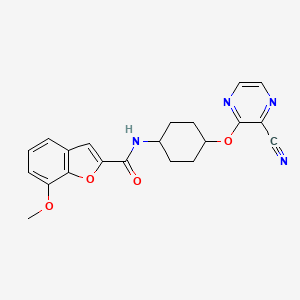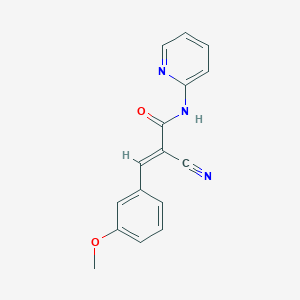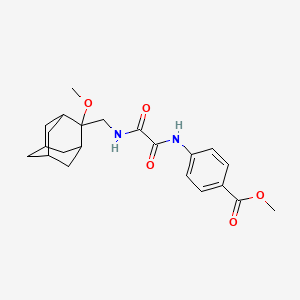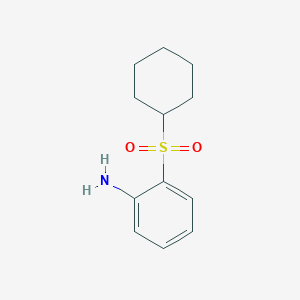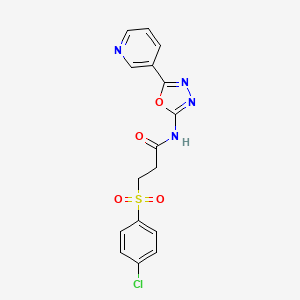
3-((4-氯苯基)磺酰)-N-(5-(吡啶-3-基)-1,3,4-噁二唑-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an oxadiazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving sulfonylation, amide bond formation, and heterocycle formation. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The presence of the sulfonyl group, oxadiazole ring, and pyridine ring in the compound suggests that it could have interesting electronic properties. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic properties of the rest of the molecule. The oxadiazole and pyridine rings are aromatic heterocycles, which could contribute to the compound’s stability and potentially its reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl group and the heterocyclic rings. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the heterocyclic rings could potentially participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the compound’s solubility could be influenced by the polar sulfonyl group and the aromatic heterocycles.科学研究应用
阿尔茨海默病治疗候选药物
对与“3-((4-氯苯基)磺酰)-N-(5-(吡啶-3-基)-1,3,4-噁二唑-2-基)丙酰胺”结构相关的化合物的研究显示出在开发新的阿尔茨海默病药物候选物方面的潜力。Rehman等人(2018年)的研究合成了类似化合物的N-取代衍生物,以评估其作为阿尔茨海默病新药候选物的价值。这些化合物被筛选用于对抗乙酰胆碱酯酶(AChE)的酶抑制活性,这是阿尔茨海默病治疗的酶靶(Rehman et al., 2018)。
抗癌活性
具有1,3,4-噁二唑核的化合物已被合成并评估其抗癌活性。例如,Redda和Gangapuram(2007年)专注于合成取代的1,3,4-噁二唑基四氢吡啶,探索其抗癌活性。这些研究突显了该化合物在开发新型抗癌药物中的潜在用途,展示了磺胺和噁二唑衍生物在治疗发展中的更广泛应用(Redda & Gangapuram, 2007)。
抗菌和抗病毒活性
类似磺胺衍生物的抗菌和抗病毒活性一直是一个重要的研究领域。Muralikrishna等人(2012年)制备了一类新型磺酮连接的双杂环化合物,并对其进行了抗菌活性和细胞毒性测试。这些化合物表现出显著的抗菌和抗真菌活性,表明它们作为药物制剂对微生物感染具有潜在价值(Muralikrishna et al., 2012)。
酶抑制用于神经退行性疾病
进一步将应用扩展到神经退行性疾病,Pflégr等人(2022年)设计了具有潜在抑制乙酰胆碱酯酶和丁酰胆碱酯酶活性的5-芳基-1,3,4-噁二唑。这些酶是治疗痴呆症和重症肌无力等疾病的靶点,说明了该化合物在开发神经退行性疾病治疗方面的作用(Pflégr等人,2022年)。
材料科学应用
除了药物化学,具有类似结构的化合物还被用于材料科学中,用于创造新材料。例如,Wang和Wu(2003年)使用与“3-((4-氯苯基)磺酰)-N-(5-(吡啶-3-基)-1,3,4-噁二唑-2-基)丙酰胺”相关的单体合成了热稳定的芳香族聚(亚酰胺酰胺苯并咪唑)共聚物。这些共聚物表现出非晶特性和高热稳定性,表明它们在高性能材料应用中的有用性(Wang & Wu, 2003)。
安全和危害
Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when working with it.
未来方向
Given the interesting structure of this compound, it could be a valuable subject for future research. Potential areas of study could include exploring its synthesis, investigating its reactivity, and studying its potential applications in fields such as medicinal chemistry or materials science.
Please note that these are general insights based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more detailed and specific information, further research and experimental studies would be needed.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRYHGISOBWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)
![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)
![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)
